
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is an organic compound with a complex structure that includes a hydroxyl group, a phenyl group, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Hex-3-enamide Backbone: This can be achieved through a reaction between a suitable alkene and an amide precursor under controlled conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Dimethylation: The final step involves the dimethylation of the nitrogen atom, which can be achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The phenyl group can interact with hydrophobic regions of proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide: The enantiomer of the compound, with similar but distinct biological activity.
6-hydroxy-N,N-dimethyl-6-phenylhexanamide: Lacks the double bond in the hex-3-enamide backbone.
N,N-dimethyl-6-phenylhex-3-enamide: Lacks the hydroxyl group.
Propriétés
Numéro CAS |
652993-75-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide |
InChI |
InChI=1S/C14H19NO2/c1-15(2)14(17)11-7-6-10-13(16)12-8-4-3-5-9-12/h3-9,13,16H,10-11H2,1-2H3/t13-/m0/s1 |
Clé InChI |
FFKCFMAAZJMEOH-ZDUSSCGKSA-N |
SMILES isomérique |
CN(C)C(=O)CC=CC[C@@H](C1=CC=CC=C1)O |
SMILES canonique |
CN(C)C(=O)CC=CCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


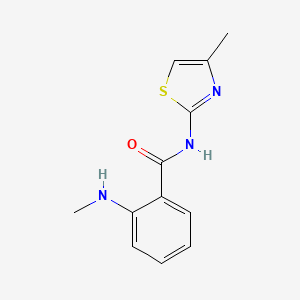
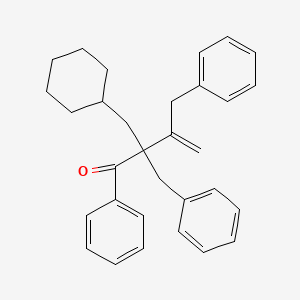
methanone](/img/structure/B12529066.png)

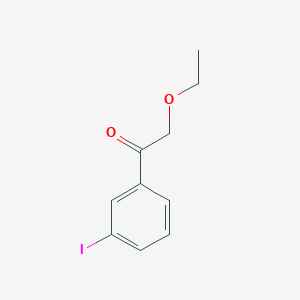
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)

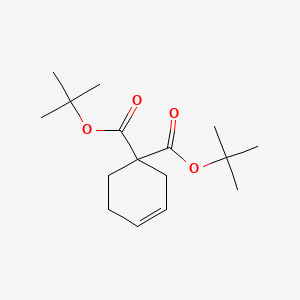
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
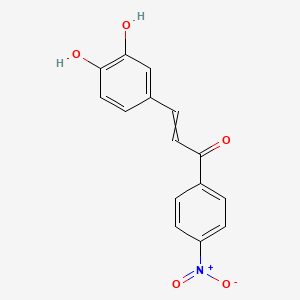
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
